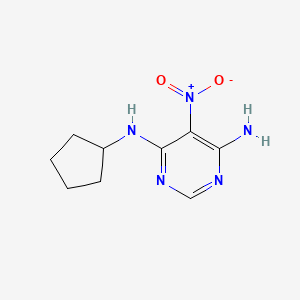

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine

Description

4-N-Cyclopentyl-5-nitropyrimidine-4,6-diamine (CAS: 450344-84-0) is a pyrimidine derivative with the molecular formula C₉H₁₃N₅O₂ and a molecular weight of 223.23 g/mol . Its structure features a nitropyrimidine core substituted at the 4-position with a cyclopentyl group and amino groups at positions 4 and 4. This compound is synthesized via nucleophilic aromatic substitution reactions involving cyclopentylamine and 4,6-dichloro-5-nitropyrimidine precursors under controlled conditions .

Properties

IUPAC Name |

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-5-11-8)13-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYCSEWHAADANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the cyclopentyl group. One common method involves the following steps:

Nitration: The pyrimidine precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Cyclopentylation: The nitrated intermediate is then reacted with cyclopentylamine under basic conditions to introduce the cyclopentyl group at the 4-position.

Industrial Production Methods

Industrial production methods for 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups at the 4 and 6 positions can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Reduction: 4-N-cyclopentyl-5-aminopyrimidine-4,6-diamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine with analogous pyrimidine derivatives, focusing on substituents, molecular properties, and applications:

Structural and Functional Insights

- In contrast, the diphenyl groups in the N,N′-diphenyl analog () increase steric hindrance, which may reduce metabolic degradation . Piperazine and piperidine derivatives (e.g., ) introduce basic nitrogen atoms, favoring solubility in acidic environments and interactions with biological targets like neurotransmitter receptors .

- Synthetic Utility :

- Biological Activity :

Biological Activity

4-N-Cyclopentyl-5-nitropyrimidine-4,6-diamine is a synthetic compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and a therapeutic agent in oncology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14N6O2

- IUPAC Name : 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine

- Key Functional Groups : Nitro group at the 5-position, amino groups at the 4 and 6 positions, and a cyclopentyl group at the 4-position.

The biological activity of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine primarily involves its interaction with specific enzymes and receptors. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target proteins, which may alter their activity and function. This compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Enzymes

Research indicates that derivatives of 5-nitropyrimidines exhibit inhibitory effects on various enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds similar to 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine can inhibit CDK1 and CDK2 with GI50 values ranging from 3.1 to 7.2 μM, suggesting potential applications in cancer therapy .

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the growth of human cancer cell lines without inducing apoptosis. This characteristic makes it a candidate for further development as an anticancer agent targeting specific pathways involved in tumor growth .

Case Studies

- Inhibition Studies : A series of experiments were conducted to evaluate the inhibitory effects of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine on CDK activity. The results indicated that the compound effectively reduced kinase activity in a dose-dependent manner, supporting its role as a potential therapeutic agent in cancer treatment.

- Cell Line Experiments : The compound was tested on various human cancer cell lines. The findings revealed significant reductions in cell viability at concentrations consistent with its GI50 values, reinforcing its potential as an anticancer drug.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-N-Cyclopentyl-5-nitropyrimidine-4,6-diamine | Nitro group, cyclopentyl group | CDK inhibition, antiproliferative |

| 4-N-Cyclopentyl-5-aminopyrimidine-4,6-diamine | Amino group instead of nitro | Similar inhibitory profile |

| 4-N-Cyclopentyl-5-chloropyrimidine-4,6-diamine | Chloride instead of nitro | Varies; less studied |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions. Key parameters include temperature (e.g., 60–80°C for nitro group retention), solvent choice (polar aprotic solvents like DMF or acetonitrile), and reaction time (monitored via thin-layer chromatography). For example, substituting cyclopentylamine at the 4-position requires careful pH control to avoid over-nitration. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >85% purity. Reaction progress is validated using H NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- H/C NMR : Assigns cyclopentyl proton environments (δ 1.5–2.1 ppm) and aromatic pyrimidine protons (δ 8.2–8.5 ppm).

- IR Spectroscopy : Confirms nitro group presence (asymmetric stretch at ~1520 cm, symmetric at ~1350 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 294.1234 for CHNO).

- HPLC-PDA : Assesses purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for structurally analogous 5-nitropyrimidine-4,6-diamines?

- Methodological Answer : Analogues exhibit antiviral (e.g., inhibition of RNA polymerase) and anticancer activity (IC <10 μM in HeLa cells). Bioassays should include:

- MTT/Proliferation Assays : Dose-response curves (1–100 μM) with positive controls (e.g., doxorubicin).

- Enzyme Inhibition Studies : Kinetic analysis (e.g., Michaelis-Menten plots) for target validation.

- Molecular Docking : Preliminary binding affinity assessments (AutoDock Vina) against validated targets like MGMT .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine?

- Methodological Answer :

- DFT Calculations (Gaussian16) : Model transition states (e.g., B3LYP/6-31G(d)) to predict activation energies for nitro group retention versus displacement.

- Solvent Effect Modeling : COSMO-RS simulations optimize solvent polarity (e.g., acetonitrile vs. DMSO) to stabilize intermediates.

- Reaction Kinetics : Eyring plots derived from temperature-dependent experiments validate computational barriers .

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives (e.g., 5f vs. 5j in )?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing 4-chlorobenzyl vs. electron-donating 4-methoxy groups) on bioactivity.

- Crystallography : Resolve 3D structures (X-ray) to identify steric clashes or hydrogen-bonding differences.

- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., nitro reduction to amine) in microsomal preparations .

Q. How can mechanistic studies elucidate the role of the nitro group in DNA repair protein inhibition (e.g., MGMT)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the nitro group and MGMT’s active site.

- Site-Directed Mutagenesis : Replace key residues (e.g., Cys145) to assess nitro group interactions.

- Stopped-Flow Kinetics : Monitor real-time enzyme inactivation rates (λ = 280 nm) .

Q. What advanced purification techniques address challenges in isolating enantiomerically pure derivatives?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients (85:15).

- Dynamic Kinetic Resolution : Employ palladium catalysts to racemize undesired enantiomers during synthesis.

- Crystallization-Induced Diastereomer Transformation : Add chiral auxiliaries (e.g., tartaric acid) to enhance enantiomeric excess (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.